REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:9]=[N:10][C:11](Cl)=[C:12]([C:14]([O:16][CH3:17])=[O:15])[CH:13]=2)[CH:5]=[N:6][CH:7]=1.C([Sn](CCCC)(CCCC)[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][N:25]=1)CCC.[F-].[Cs+]>CN(C)C=O.C(OCC)(=O)C.[Cu]I.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:13]=[C:12]([C:14]([O:16][CH3:17])=[O:15])[C:11]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][N:25]=3)=[N:10][CH:9]=2)[CH:5]=[N:6][CH:7]=1 |f:2.3,^1:56,58,77,96|
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Name
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|
Quantity
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7.6 g
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Type
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reactant
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Smiles
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ClC=1C=C(C=NC1)C=1C=NC(=C(C1)C(=O)OC)Cl
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Name
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|
Quantity
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13.8 g
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Type
|
reactant
|
Smiles
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C(CCC)[Sn](C1=NC=CC=C1)(CCCC)CCCC
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Name
|
|
Quantity
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12.2 g
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Type
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reactant
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Smiles
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[F-].[Cs+]
|
Name
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|
Quantity
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107 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Name
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copper (I) iodide
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Quantity
|
1 g
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Type
|
catalyst
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Smiles
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[Cu]I
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
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|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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FILTRATION
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Details
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the reaction mixture was filtered through a pad of celite
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Type
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WASH
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Details
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The reaction mixture was washed with water (3×100 mL) and brine (1×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
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Details
|
The residue was purified via normal phase chromatography (10 to 100% EtOAc in hexanes, silica)
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Name
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|
Type
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product
|
Smiles
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ClC=1C=C(C=NC1)C=1C=C(C(=NC1)C1=NC=CC=C1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |